molecular formula C14H17N3O B2594518 N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide CAS No. 1206991-79-8

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide

Cat. No. B2594518
CAS RN: 1206991-79-8
M. Wt: 243.31
InChI Key: OQXFJARXRKUQIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .


Molecular Structure Analysis

The molecular structure of “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” consists of a pyrazole ring attached to a phenyl group and a pivalamide group.


Chemical Reactions Analysis

Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms the : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are part of a family of pyrazolopyridines, which includes various congeners formed by fusing a pyrazole and a pyridine ring. The structural similarity of pyrazolo[3,4-b]pyridines to purine bases (adenine and guanine) has attracted interest from medicinal chemists .

Synthetic Methods: The synthesis of pyrazolo[3,4-b]pyridines involves diverse approaches. Researchers have developed methods starting from both preformed pyrazoles or pyridines. These synthetic strategies allow for the introduction of various substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridine scaffold .

Antiviral Activity: Anticancer Potential:
Antioxidant and Anti-Inflammatory Effects:
Antimicrobial and Antitubercular Activities:
Other Applications:

Conclusion

Future Directions

The future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFJARXRKUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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